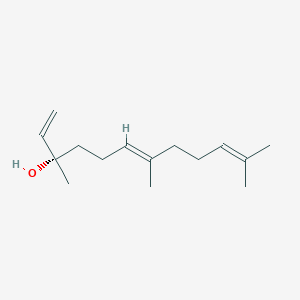

(3S,6E)-Nerolidol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1119-38-6 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m1/s1 |

InChI Key |

FQTLCLSUCSAZDY-ATGUSINASA-N |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC[C@@](C)(C=C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

density |

0.872-0.879 |

Other CAS No. |

1119-38-6 142-50-7 7212-44-4 |

physical_description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |

Synonyms |

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |

Origin of Product |

United States |

Stereoisomeric Context of Nerolidol

Nerolidol (B1678203), chemically known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is an acyclic sesquiterpene alcohol. cimapbioinfo.in Its structure contains two features that give rise to stereoisomerism: a chiral center at the C-3 carbon, where the hydroxyl group is attached, and a double bond at the C-6 position. cimapbioinfo.inlipidmaps.org This results in four distinct stereoisomers. thegoodscentscompany.com The chirality at C-3 leads to (S) and (R) enantiomers, while the geometry of the C-6 double bond leads to (E) (trans) and (Z) (cis) diastereomers. cimapbioinfo.in

The four stereoisomers of nerolidol are:

(3S,6E)-Nerolidol

(3R,6E)-Nerolidol

(3S,6Z)-Nerolidol

(3R,6Z)-Nerolidol

Each of these isomers can exhibit unique biological activities and may be produced by different organisms for specific purposes. For instance, while this compound is a key floral scent compound in some plants, its enantiomer, (3R,6E)-Nerolidol, has been identified as a fertility-related volatile compound secreted by the queens of certain higher termite species. ontosight.aichemicalbook.com The biosynthesis of these specific isomers is controlled by stereospecific enzymes called nerolidol synthases, such as this compound synthase and (3R,6E)-nerolidol synthase, which convert the precursor farnesyl diphosphate (B83284) into a particular nerolidol isomer. nih.govlipidmaps.org

Table 1: Stereoisomers of Nerolidol and Their Identifiers

| Stereoisomer | Alternate Name | PubChem CID | Key Characteristics/Roles |

|---|---|---|---|

| This compound | (+)-(E)-Nerolidol | 5281525 | Floral attractant for pollinators; precursor in plant defense. chemicalbook.comwikipedia.org |

| (3R,6E)-Nerolidol | (-)-(E)-Nerolidol | 11241545 | Termite queen fertility signal. ontosight.ai |

| (3S,6Z)-Nerolidol | (+)-(Z)-Nerolidol | 5356544 | Enantiomer of (3R,6Z)-nerolidol. |

| (3R,6Z)-Nerolidol | (-)-(Z)-Nerolidol | 12227246 | Enantiomer of (3S,6Z)-nerolidol. |

Significance of 3s,6e Nerolidol As a Sesquiterpene Alcohol

Enzymatic Pathways and Catalysis

The creation of this compound hinges on the activity of a specific class of enzymes that catalyze the conversion of a precursor molecule into the final product.

This compound Synthase (EC 4.2.3.48) Activity

The primary enzyme responsible for the synthesis of this compound is known as this compound synthase, classified under the Enzyme Commission (EC) number 4.2.3.48. wikipedia.orgqmul.ac.uk This enzyme belongs to the lyase class, specifically the carbon-oxygen lyases that act on phosphates. genome.jp Its systematic name is (2E,6E)-farnesyl-diphosphate diphosphate-lyase [this compound-forming]. qmul.ac.uk The activity of this synthase is crucial as it catalyzes the dedicated step in the formation of this compound, which can then be a precursor to other compounds, such as the homoterpene (3E)-4,8-dimethylnona-1,3,7-triene, a molecule involved in plant defense by attracting herbivores' enemies. wikipedia.orgqmul.ac.ukgenome.jp This enzymatic reaction has been identified and characterized in various plant species, including cucumber, lima bean, and maize, where its activity is often induced by herbivore feeding. wikipedia.orgebi.ac.uk

Conversion of Farnesyl Diphosphate (FPP) to this compound

The journey to this compound begins with a common precursor in terpenoid biosynthesis: farnesyl diphosphate (FPP). wikimedia.orggoogle.com this compound synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate and water into this compound and diphosphate. wikipedia.orguniprot.orgrhea-db.org This reaction is a key step in the biosynthesis of this acyclic sesquiterpene alcohol. rhea-db.org The enzyme essentially removes the diphosphate group from FPP, and through a reaction with water, forms the alcohol group of nerolidol (B1678203). wikimedia.org

Bifunctional Enzyme Characterization in Terpenoid Biosynthesis

Interestingly, some enzymes involved in terpenoid synthesis are not limited to a single substrate or product. These are known as bifunctional enzymes. For instance, a nerolidol synthase from the plant Atractylodes lancea, designated AlTPS1, has been shown to be bifunctional. semanticscholar.orgcas.cz In vitro, AlTPS1 can convert FPP into nerolidol and also geranyl diphosphate (GPP) into linalool (B1675412), a monoterpene alcohol. semanticscholar.orgcas.cz Similarly, the FaNES1 enzyme from cultivated strawberries can produce both linalool and nerolidol from GPP and FPP, respectively. researchgate.net This dual functionality highlights the versatility of terpene synthases in generating a diverse array of volatile compounds. However, the in vivo function can be influenced by factors such as the subcellular location of the enzyme and the availability of the substrate. semanticscholar.orgresearchgate.net

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level, with specific genes encoding the necessary enzymes and their expression being regulated by various factors.

Gene Expression Analysis of this compound Synthase (e.g., FaNES1, AlTPS1, CsNES)

Several genes encoding this compound synthase have been identified and studied in different plant species.

FaNES1 : In the cultivated strawberry (Fragaria x ananassa), the gene FaNES1 is a key player in the production of nerolidol, which contributes significantly to the fruit's aroma. researchgate.netuniprot.org The expression of FaNES1 is often highest in the ripe fruit, correlating with the emission of nerolidol. researchgate.net Studies have shown a positive relationship between the transcript levels of FaNES1 and the amount of nerolidol produced. researchgate.net Furthermore, the expression of FaNES1 can be influenced by external factors, such as the application of methyl jasmonate, a plant hormone involved in stress responses. researchgate.net In a somaclonal mutant of the 'Sachinoka' strawberry, increased expression of FaNES1 was linked to a higher content of nerolidol. mdpi.com

AlTPS1 : In Atractylodes lancea, the gene AlTPS1 is highly expressed in the leaves, which are considered the primary sites of nerolidol synthesis in this plant. semanticscholar.orgcas.cz This tissue-specific expression pattern suggests a targeted role for AlTPS1 in producing nerolidol where it may be needed for defense or other functions. Phylogenetic analysis shows that AlTPS1 is closely related to a this compound synthase from Medicago truncatula. semanticscholar.org

CsNES : In the tea plant (Camellia sinensis), the gene CsNES is crucial for the formation of (E)-nerolidol. tea-science.com Research has revealed the existence of alternative splicing transcripts of CsNES, named CsNES-2 and CsNES-3, which can catalyze the conversion of FPP to (E)-nerolidol. tea-science.com The expression of these transcripts is higher in flowers and young leaves compared to mature leaves. tea-science.com Furthermore, their expression can be induced by methyl jasmonate treatment and infestation by the tea green leafhopper, which also leads to increased nerolidol accumulation. tea-science.comnih.gov This suggests a role for CsNES in the plant's response to both developmental cues and biotic stress. nih.govoup.com

| Gene | Organism | Function | Expression Notes |

| FaNES1 | Fragaria x ananassa (Strawberry) | Bifunctional: this compound and Linalool synthesis | Highly expressed in ripe fruit; induced by methyl jasmonate. researchgate.netuniprot.org |

| AlTPS1 | Atractylodes lancea | Bifunctional: Nerolidol and Linalool synthesis (in vitro) | Highly expressed in leaves. semanticscholar.orgcas.cz |

| CsNES | Camellia sinensis (Tea Plant) | (E)-Nerolidol synthesis | Higher expression in flowers and young leaves; induced by methyl jasmonate and herbivory. tea-science.comnih.gov |

Subcellular Compartmentalization of Biosynthetic Enzymes

The location of biosynthetic enzymes within the cell plays a critical role in determining their function. In plants, terpenoid biosynthesis occurs in different compartments, primarily the cytosol and plastids. nih.gov The mevalonate (B85504) (MVA) pathway, which produces FPP, is active in the cytosol, while the methylerythritol phosphate (B84403) (MEP) pathway, which produces GPP, operates in the plastids. nih.govrsc.org

This compartmentalization has significant implications for bifunctional enzymes like AlTPS1. While AlTPS1 can produce both nerolidol and linalool in a lab setting, its predicted localization in the cytoplasm suggests that in the living plant, it primarily functions in nerolidol production because its substrate, FPP, is readily available in that compartment. semanticscholar.orgcas.cz Conversely, an enzyme with a similar bifunctional capability in snapdragon, AmNES/LIS-2, is located in the plastids and is responsible for linalool formation, while its cytosolic counterpart, AmNES/LIS-1, produces nerolidol. researchgate.net This demonstrates that the subcellular localization of these synthases is a key regulatory mechanism that dictates the final product of the biosynthetic pathway. researchgate.net In some cases, a plastid targeting signal can be added to a gene like FaNES1 to direct the enzyme to the plastids for specific research purposes. scirp.org

Induction of this compound Synthesis in Biological Systems

The synthesis of this compound in plants is not always constitutive; instead, it is frequently induced in response to external biological stressors, particularly herbivory. This induction is a key component of the plant's defense mechanisms, often leading to the production of a blend of volatile organic compounds (VOCs). These volatiles can serve to repel herbivores or, more commonly, to attract the natural enemies of the attacking herbivores, a phenomenon known as indirect defense. ebi.ac.ukfrontiersin.orgqmul.ac.uk The enzyme central to this process is this compound synthase (NES), which catalyzes the conversion of farnesyl diphosphate (FPP) into this compound. uniprot.orguniprot.orggenome.jp The induction process involves complex signaling pathways that translate the detection of herbivore damage into the activation of genes responsible for producing these defensive compounds.

Herbivore-Induced Volatile Production Pathways

The feeding activity of herbivores is a potent trigger for the de novo synthesis of this compound in a variety of plant species. ebi.ac.uk This response is highly specific; for instance, in cucumber and lima bean plants, the activity of (3S)-(E)-nerolidol synthase is strongly induced by feeding from the two-spotted spider mite (Tetranychus urticae), whereas simple mechanical wounding does not elicit the same response. ebi.ac.uk This induced synthase activity correlates directly with the release of volatile compounds that play a role in plant defense. ebi.ac.uk

This compound often serves as a precursor to other important signaling molecules. mdpi.comresearchgate.net A prominent example is its conversion to the C11 homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a volatile compound known to be highly effective in attracting carnivorous enemies of herbivores. qmul.ac.ukmdpi.comwikipedia.org In maize (Zea mays), damage from herbivores can lead to an eight-fold increase in the expression of the terpene synthase 1 (tps1) gene, which is responsible for producing (E)-nerolidol, the precursor to DMNT. mdpi.comnih.gov This demonstrates that the induction of nerolidol synthesis is a critical, regulated step in the biosynthesis of herbivore-induced plant volatiles (HIPVs). mdpi.comresearchgate.net

Research in American cranberry (Vaccinium macrocarpon) has shown that feeding by gypsy moth larvae induces the expression of the this compound synthase (NER1) gene, leading to the emission of nerolidol as part of a complex blend of HIPVs. frontiersin.org Similarly, in tea plants (Camellia sinensis), infestation by the tea green leafhopper leads to a significant increase in the content of (E)-nerolidol, which is correlated with an upregulation of the (E)-nerolidol synthase gene, CsNES. oup.com These findings underscore a conserved strategy across different plant families where herbivory activates the specific metabolic pathway leading to this compound production as a defensive response.

Interactive Table: Induction of this compound Synthase (NES) in Response to Biological Stimuli

| Plant Species | Inducer | Gene/Enzyme | Observed Effect | Reference |

| Cucumber (Cucumis sativus) | Spider Mite Feeding | (3S)-(E)-Nerolidol Synthase | Strong induction of enzyme activity | ebi.ac.uk |

| Lima Bean (Phaseolus lunatus) | Spider Mite Feeding | (3S)-(E)-Nerolidol Synthase | Strong induction of enzyme activity | ebi.ac.uk |

| Maize (Zea mays) | Herbivore Damage | Terpene Synthase 1 (TPS1) | ~8-fold increase in gene expression | mdpi.comnih.gov |

| Cranberry (V. macrocarpon) | Gypsy Moth Feeding | This compound synthase (NER1) | Significant increase in gene expression | frontiersin.orgresearchgate.net |

| Cranberry (V. macrocarpon) | Methyl Jasmonate (MeJA) | This compound synthase (NER1) | Significant increase in gene expression | frontiersin.orgresearchgate.net |

| Tea (Camellia sinensis) | Tea Green Leafhopper | (E)-Nerolidol Synthase (CsNES) | Increased gene expression and nerolidol content | oup.com |

Plant Defense Signaling Cascades Influencing Biosynthesis

The induction of this compound synthesis by herbivory is mediated by intricate intracellular signaling cascades, with plant hormones playing a central role. The jasmonate pathway, involving jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), is a primary signaling route for activating defenses against chewing herbivores and necrotrophic pathogens. frontiersin.orgresearchgate.netcannabissciencetech.com Wounding caused by insect feeding typically triggers the production of jasmonates. cannabissciencetech.com

Studies on the American cranberry have demonstrated that the application of MeJA can mimic the effect of herbivore feeding, leading to a significant upregulation of the NER1 gene, which encodes this compound synthase. frontiersin.orgresearchgate.net This indicates that the jasmonate signaling pathway is a key regulator of nerolidol production in response to herbivory. frontiersin.org In tea plants, the JA pathway is also essential for inducing the production of herbivore-induced plant volatiles (HIPVs). oup.com Infestation by tea green leafhoppers activates the JA signaling pathway, and the transcription factor MYC2, a key component of this pathway, is implicated in the subsequent increase in CsNES expression and (E)-nerolidol accumulation. oup.com Treating tea leaves with JA produces a similar increase in CsNES expression and nerolidol content as does a leafhopper infestation. oup.com

In addition to the jasmonate pathway, other signaling molecules and pathways contribute to this complex regulatory network. (E)-Nerolidol itself can act as a volatile signal, inducing defense responses in tea plants. researchgate.netscienceopen.com These responses include the activation of a mitogen-activated protein kinase (MAPK) and WRKY transcription factors, as well as the induction of abscisic acid (ABA) signaling. researchgate.netscienceopen.com The interaction between different signaling pathways, such as the often-antagonistic relationship between jasmonic acid and salicylic (B10762653) acid (SA), creates a finely tuned defensive response tailored to the specific type of threat. cannabissciencetech.commdpi.com Generally, the JA pathway confers resistance against herbivores, while the SA pathway is linked to defense against biotrophic pathogens. researchgate.netmdpi.com

Ecological and Inter Species Communication Roles of 3s,6e Nerolidol

Role in Plant Defense Mechanisms

(3S,6E)-Nerolidol is a key player in how plants defend themselves against herbivores. mdpi.com Its role is multifaceted, acting as a precursor to other defense compounds and participating in indirect defense strategies that recruit the natural enemies of herbivores.

Intermediate in Homoterpene Biosynthesis (e.g., (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT))

One of the primary functions of this compound in plant defense is its role as a direct precursor in the biosynthesis of the C11 homoterpene, (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). mdpi.comresearchgate.netias.ac.in DMNT is a well-known herbivore-induced plant volatile (HIPV) that is released by many plant species following damage from insects and spider mites. researchgate.netias.ac.in

The biosynthesis of DMNT from this compound is catalyzed by specific enzymes. In several plant species, including cucumber (Cucumis sativus) and lima bean (Phaseolus lunatus), the enzyme (3S)-(E)-nerolidol synthase is strongly induced by feeding from the two-spotted spider mite (Tetranychus urticae). ebi.ac.uk This enzyme converts farnesyl diphosphate (B83284) into this compound. researchgate.netebi.ac.uk Subsequently, a cytochrome P-450 enzyme, dimethylnonatriene synthase, facilitates the oxidative cleavage of this compound to produce DMNT. qmul.ac.ukuniprot.orguniprot.org The activity of (3S)-(E)-nerolidol synthase has been shown to correlate directly with the emission levels of DMNT, highlighting its regulatory role in this important defense signaling pathway. ebi.ac.uk

In maize (Zea mays), a similar pathway exists where (E)-nerolidol synthase activity increases significantly after herbivory by Spodoptera littoralis, leading to the production of DMNT. researchgate.net Studies have demonstrated the direct conversion of labeled (E)-nerolidol into DMNT, confirming its precursor status. researchgate.net

Indirect Plant Defense Strategies

The production of this compound and its subsequent conversion to DMNT are central to a plant's indirect defense strategy. mdpi.comias.ac.in This strategy involves the release of volatile organic compounds that attract natural enemies of the attacking herbivores, such as predators and parasitoids. ias.ac.innih.gov

For instance, transgenic Arabidopsis thaliana expressing a this compound synthase gene from strawberry (Fragaria × ananassa), known as FaNES1, were found to emit both this compound and DMNT. nih.gov These volatiles proved effective in attracting predatory mites like Phytoseiulus persimilis, which prey on herbivorous mites. nih.gov This demonstrates the critical role of this compound in initiating a chain of events that leads to the recruitment of beneficial organisms for the plant's defense.

Research in cranberry has also identified the gene for this compound synthase, which is involved in the plant's defense against herbivores. researchgate.netresearchgate.net The emission of such volatiles can vary between different plant genotypes and can be induced by both herbivore feeding and the application of methyl jasmonate, a key signaling molecule in plant defense. ebi.ac.uk

Involvement in Insect Behavior and Chemoattraction

Beyond its role in plant defense, this compound is a potent semiochemical that directly influences insect behavior, particularly in the context of chemoattraction for feeding and mating.

Mediated Attraction of Insect Species (e.g., Cyclocephala paraguayensis)

A notable example of this compound's role in insect attraction is its interaction with the beetle Cyclocephala paraguayensis. This beetle is strongly attracted to the flowers of the bottle gourd, Lagenaria siceraria, which serve as sites for feeding, shelter, and mating. nih.govnih.gov The floral scent of L. siceraria is dominated by this compound, and it is this single compound that is primarily responsible for the aggregation of both male and female beetles on the flowers at twilight. nih.govresearchgate.net

The gut content of adult C. paraguayensis has been found to contain pollen, confirming that they utilize the bottle gourd flowers for nourishment. nih.govnih.gov This interaction suggests that this compound is a key mediator in the reproductive and feeding behavior of this beetle species. nih.govresearchgate.net

Electroantennographic Responses to this compound

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. Studies utilizing gas chromatography-electroantennographic detection (GC-EAD) have provided direct evidence of the perception of this compound by insects.

In the case of Cyclocephala paraguayensis, GC-EAD analysis of the floral volatiles from Lagenaria siceraria revealed that this compound was the only component to elicit a significant electrophysiological response from the antennae of both male and female beetles. nih.govnih.govresearchgate.net This high degree of sensitivity underscores the importance of this specific compound in the beetle's chemical ecology.

Behavioral Bioassays and Field Trapping Studies

The attractive properties of this compound have been further confirmed through behavioral bioassays and field trapping experiments.

In a field trial, traps baited with a mixture of nerolidol (B1678203) isomers captured significantly more adult Cyclocephala paraguayensis than unbaited control traps. nih.govnih.gov A subsequent experiment compared the attractiveness of a mixture of isomers to enantiopure this compound. nih.govresearchgate.net Both treatments resulted in significantly higher beetle captures than the control traps, with no statistically significant difference between the mixture and the pure enantiomer. nih.govplos.org This suggests that while this compound is a potent attractant, the presence of other isomers is not inhibitory to the beetle's response. plos.org

**Table 1: Field Trapping Results for Cyclocephala paraguayensis*** *This table summarizes the findings from field trapping experiments investigating the attractiveness of nerolidol to C. paraguayensis.

| Treatment | Result | Significance | Reference |

|---|---|---|---|

| Nerolidol (mix of isomers) vs. Control | Significantly more beetles captured in neridol-baited traps. | P < 0.05 | nih.govnih.gov |

| Nerolidol (mix of isomers) vs. This compound vs. Control | Both neridol treatments captured significantly more beetles than control. No significant difference between the mix and enantiopure this compound. | P < 0.001 (treatment vs. control) | nih.govplos.org |

Insect Feeding Deterrent Activity

This compound, as a naturally occurring sesquiterpenoid in various plants, plays a significant role in plant defense mechanisms by exhibiting feeding deterrent, or antifeedant, properties against various insect herbivores. This activity is a crucial aspect of the chemical communication between plants and insects, where the plant produces secondary metabolites to discourage consumption by insects. Terpenoids as a class are well-documented for their defensive roles, often proving toxic or unpalatable to insects.

Research has demonstrated that nerolidol can directly impact the survival and development of certain insect pests. For instance, studies on the beet armyworm (Spodoptera exigua), a significant agricultural pest, have shown that higher concentrations of nerolidol can significantly impair its growth, development, and population reproduction. pherobase.com When applied at a sublethal dose of 4.0 mg/mL, nerolidol significantly inhibited larval survival and the number of eggs laid by adult moths. pherobase.com This suggests a potent antifeedant or toxic effect at sufficient concentrations. Similarly, nerolidol has shown biopesticidal potential against the cotton leafworm (Spodoptera littoralis), affecting its growth and metamorphosis. thegoodscentscompany.com

The role of nerolidol extends beyond direct deterrence; it is also an intermediate in the biosynthesis of other defensive compounds. In plants like maize, herbivory induces the production of this compound, which is then converted to the homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). ebi.ac.ukherts.ac.uk Both (E)-nerolidol and DMNT are recognized as major herbivore-induced volatiles that act as defensive substances. ebi.ac.uk Furthermore, DMNT has been identified as a compound that can deter oviposition (egg-laying) in some Lepidoptera species, adding another layer to the plant's defensive strategy. ebi.ac.uk The general role of nerolidol as an insect antifeedant is recognized, highlighting its importance in plant-herbivore interactions. nih.govherts.ac.uk

Pheromonal Activity in Other Organisms

While the pheromonal roles of nerolidol and its enantiomers are well-documented in insects, its activity in other organisms is a more specialized area of study. Evidence points to this compound and its isomers acting as semiochemicals, or signaling molecules, in non-insect arthropods, particularly in mites.

The most substantial evidence for nerolidol's pheromonal activity outside of insects comes from studies on the two-spotted spider mite, Tetranychus urticae, a significant agricultural pest. In this species, nerolidol is reported to function as a sex pheromone. nih.gov Specifically, it has been identified as a component of the pheromone blend released by immature females (pharate females) to attract males for mating. nih.govherts.ac.uk Research has also indicated that nerolidol, in combination with another terpenoid, farnesol, acts as a sex attractant for male spider mites. nih.govepa.gov Beyond its role in mating, nerolidol is also described as a component of the spider mite alarm pheromone, signaling danger to other members of the colony. herts.ac.ukherts.ac.uk

In a more indirect ecological role, the feeding activity of spider mites (Tetranychus urticae) on plants like cucumber and lima bean induces the plant to produce (3S)-(E)-nerolidol synthase. ebi.ac.uknih.govnih.gov This enzyme catalyzes the formation of this compound, which then serves as a precursor for other volatile compounds released by the plant. nih.govnih.gov These plant-emitted volatiles, in turn, attract predatory mites that prey on the spider mites, demonstrating a complex, multi-trophic level communication system initiated by the mite's activity but mediated by the plant. nih.gov

There are also broader, less specific suggestions of nerolidol's pheromonal activity in other non-insect groups. For example, some literature notes that nerolidol has been reported as a constituent of pheromones in crustaceans, although specific, well-documented examples remain scarce in prominent research. google.com

The following table summarizes the identified pheromonal roles of nerolidol in the two-spotted spider mite.

| Organism | Pheromone Type | Function |

| Two-spotted spider mite (Tetranychus urticae) | Sex Pheromone | Attracts males to immature females. nih.govherts.ac.uk |

| Two-spotted spider mite (Tetranychus urticae) | Alarm Pheromone | Signals danger to the colony. herts.ac.ukherts.ac.uk |

Advanced Analytical Methodologies for 3s,6e Nerolidol Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

The volatile nature of (3S,6E)-nerolidol makes gas chromatography a principal tool for its analysis, often coupled with mass spectrometry or flame ionization detection for identification and quantification. Liquid chromatography also presents a viable, albeit less common, alternative.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of this compound and other sesquiterpenes due to their suitable boiling points, which typically range from 250 to 280°C. mdpi.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with various compounds in the sample, causing them to separate based on their boiling points and chemical properties. For nerolidol (B1678203), a common method involves setting the GC oven temperature to 60°C initially, then ramping it up to 220°C. nih.gov As the separated compounds exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio (m/z) of its fragments, allows for its identification. nih.govnih.gov A predicted mass spectrum for the trimethylsilyl (B98337) (TMS) derivative of this compound is available, though it serves as a guide and requires further experimental confirmation. hmdb.ca

GC-MS is not only used for identification but also for quantification. One study reported a lower limit of quantification (LLOQ) for nerolidol as low as 3.5 ng/mL using GC-MS, highlighting its high sensitivity. mdpi.comresearchgate.net This makes it a preferred method for detecting nerolidol in various matrices, including plasma and essential oils. mdpi.comnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations

While GC-MS is more common, liquid chromatography-mass spectrometry (LC-MS) offers a valuable alternative for nerolidol analysis, particularly for in vivo pharmacokinetic studies, due to its high sensitivity, accuracy, convenience, and stability. mdpi.comresearchgate.netrsc.org In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

A key advantage of LC-MS is its ability to analyze samples that may be thermally unstable or not sufficiently volatile for GC. rsc.org For nerolidol, a reversed-phase LC column is often used, with the analysis being completed in a relatively short run time. researchgate.netrsc.org One study detailed an LC-MS method with a linear range of 10–10,000 ng/mL and a limit of quantification of 10 ng/mL, demonstrating good precision and accuracy. researchgate.netrsc.org However, another source suggests that GC-MS may be more sensitive, with a lower LLOQ compared to LC-MS. mdpi.com The choice between GC-MS and LC-MS can depend on the specific requirements of the analysis, including the sample matrix and the desired level of sensitivity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is another widely used technique for the quantification of this compound. nih.govplos.org In GC-FID, after the compounds are separated by the GC column, they are passed through a hydrogen-air flame. The combustion of organic compounds like nerolidol produces ions, which are then detected as an electrical current. The strength of the current is proportional to the amount of the compound present, allowing for accurate quantification.

GC-FID is often used in conjunction with GC-MS. While GC-MS is used to identify the compounds based on their mass spectra, GC-FID provides more precise quantification. nih.govmdpi.com For example, in the analysis of floral scents, GC-FID was used to quantify the amount of this compound present after it was identified by GC-MS. nih.govplos.org The quantification is typically achieved by using an internal standard, such as octadecane, which is added to the sample in a known concentration. nih.govplos.org

Bioactivity-Guided Fractionation and Detection

Identifying the specific biological activity of compounds within a complex mixture often requires specialized techniques that couple separation with a biological detector.

Electroantennographic Detection (EAD) Coupled with Chromatography

Electroantennographic detection (EAD) is a powerful technique used in chemical ecology to identify compounds that elicit a response in an insect's antenna. When coupled with gas chromatography (GC-EAD), it allows researchers to pinpoint the specific volatile compounds in a mixture that are biologically active.

In a GC-EAD setup, the effluent from the GC column is split. One portion goes to a standard detector like an FID, while the other is directed over an insect antenna. nih.gov Electrodes attached to the antenna measure any change in electrical potential that occurs when an active compound passes over it. This electrophysiological response is recorded as a peak on an electroantennogram. By comparing the retention times of the EAD-active peaks with the peaks from the FID, the biologically active compounds can be identified. nih.gov

This technique was instrumental in identifying this compound as the key attractant for the beetle Cyclocephala paraguayensis in the floral scent of bottle gourd (Lagenaria siceraria). nih.govplos.org The GC-EAD analysis of the floral extract showed a significant response from the beetle's antennae that corresponded to the retention time of this compound. researchgate.net

Stereochemical Analysis and Isomeric Differentiation

Nerolidol has four stereoisomers due to a chiral center at the C-3 position and a double bond at the C-6 position, resulting in (3S,6E), (3R,6E), (3S,6Z), and (3R,6Z) forms. montana.eduresearchgate.net Differentiating between these isomers is crucial as they can have different biological activities and sensory properties.

The separation and analysis of these stereoisomers can be achieved through chiral chromatography. An analytical GC method using a chiral cyclodextrin (B1172386) stationary phase has been developed to resolve the enantiomeric pairs of both (Z)- and (E)-nerolidol. researchgate.netuni-frankfurt.de This allows for the determination of the absolute configuration of nerolidol produced by a natural source. For instance, chiral GC analysis was used to confirm that the nerolidol isomer in bottle gourd flowers was indeed this compound. plos.org Another approach involves the separation of diastereomeric derivatives, such as camphanoates, using medium-pressure liquid chromatography (MPLC). researchgate.netresearchgate.net

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times compared to GC. waters.com One study demonstrated the simultaneous separation of all four nerolidol isomers in under three minutes using an ACQUITY UPC² Trefoil AMY1 column. waters.com

Beyond retention times on chiral columns, mass spectrometry can also aid in distinguishing between cis- and trans-isomers. mdpi.com Although the mass spectra may be very similar, subtle differences in fragmentation patterns, combined with retention indices, can help in their discrimination. mdpi.com

Table of Research Findings on Analytical Methodologies for this compound

| Analytical Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| GC-MS | Identification and Quantification | Lower limit of quantification (LLOQ) of 3.5 ng/mL. Suitable for analyzing sesquiterpenes due to their boiling points. | mdpi.comnih.govresearchgate.net |

| LC-MS | Quantification in Pharmacokinetic Studies | LLOQ of 10 ng/mL. Offers convenience and stability for in vivo analysis. | mdpi.comresearchgate.netrsc.org |

| GC-FID | Quantification | Used for precise quantification, often in parallel with GC-MS for identification. | nih.govnih.govplos.org |

| GC-EAD | Bioactivity Detection | Identified this compound as an insect attractant by measuring antennal response. | nih.govplos.orgresearchgate.net |

| Chiral GC | Stereochemical Analysis | Resolves enantiomeric pairs of (E)- and (Z)-nerolidol using a cyclodextrin stationary phase. | plos.orgresearchgate.netuni-frankfurt.de |

| SFC | Isomeric Differentiation | Separated all four nerolidol stereoisomers in less than 3 minutes. | waters.com |

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5281525 |

| (3R,6E)-Nerolidol | 11241545 |

| (6E)-Nerolidol | 5284507 |

| (Z)-Nerolidol | 5320128 |

| Nerolidol (unspecified) | 8888 |

| Linalool (B1675412) | 6549 |

| (E,E)-Farnesol | 445070 |

| Farnesol (unspecified) | 3327 |

| Geranyl Linalool | 5365872 |

| Ethyl Linalool | 2735115 |

Molecular and Cellular Mechanisms of 3s,6e Nerolidol Action

Antioxidant Pathways and Oxidative Stress Modulation

(3S,6E)-Nerolidol demonstrates significant antioxidant capabilities by engaging multiple cellular defense mechanisms against oxidative stress. It protects cells from damage induced by reactive oxygen species (ROS) through direct and indirect actions. researchgate.net

This compound has been shown to inhibit lipid peroxidation, a critical process in cellular injury where free radicals attack lipids in cell membranes, leading to cell damage. Studies have demonstrated that nerolidol (B1678203) treatment significantly decreases lipid peroxidation. biocrick.comnih.gov For instance, in hepatocytes, nerolidol reduces the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, both under normal conditions and during induced oxidative stress. nih.gov Research in animal models of colitis also showed that nerolidol administration significantly reduced tissue nitrate (B79036) levels, which are associated with oxidative damage. researchgate.net

A key aspect of this compound's antioxidant strategy is the enhancement of the body's own defense systems. It boosts the activity of crucial endogenous antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT). biocrick.commdpi.comturkjps.org These enzymes are vital for neutralizing harmful superoxide radicals and hydrogen peroxide. Research has consistently shown that nerolidol administration leads to a significant increase in the activity of both SOD and CAT in various tissues. nih.govmdpi.comturkjps.org This upregulation helps maintain cellular redox balance and protects against oxidative damage. researchgate.net In a study on Freund's complete adjuvant (CFA)-induced arthritis in rats, nerolidol treatment reversed the decrease in SOD and catalase activity caused by the inflammation. nih.gov

| Dose (mg/kg) | % Increase in Activity | Reference |

|---|

This compound also influences the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. researchgate.netresearchgate.net The Nrf2 pathway is crucial for protecting cells from oxidative stress. pcbiochemres.com Research indicates that nerolidol can promote the translocation of Nrf2 into the nucleus. researchgate.net In a model of colitis, nerolidol treatment dose-dependently promoted Nrf2 nuclear translocation and significantly increased the expression of its downstream target, Hemeoxygenase-1 (HO-1), a potent antioxidant enzyme. researchgate.net This activation of the Nrf2 pathway is a significant mechanism by which nerolidol bolsters cellular defenses against oxidative damage. researchgate.net

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, Catalase)

Anti-inflammatory Signaling Cascades

This compound exhibits potent anti-inflammatory effects by intervening in key signaling cascades that orchestrate the inflammatory response. montana.eduresearchgate.net

A primary anti-inflammatory mechanism of this compound is its ability to suppress the production and expression of major pro-inflammatory cytokines. Studies have consistently demonstrated that nerolidol significantly reduces the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov In models of colitis and rheumatoid arthritis, nerolidol treatment led to a marked decrease in the protein and mRNA levels of these cytokines in inflamed tissues. researchgate.netnih.gov This downregulation helps to dampen the inflammatory response and mitigate tissue damage. researchgate.net

Effect of Nerolidol on Pro-inflammatory Cytokine Protein Levels in DSS-Induced Colitis Model. researchgate.net

| Cytokine | Effect of Nerolidol Treatment (100 and 150 mg/kg) |

|---|---|

| TNF-α | Significantly inhibited the DSS-induced increase |

| IL-1β | Significantly inhibited the DSS-induced increase |

| IL-6 | Significantly inhibited the DSS-induced increase |

The anti-inflammatory action of this compound is further mediated by its inhibition of the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. hku.hkmdpi.com Research shows that nerolidol effectively suppresses the activation of the NF-κB pathway. nih.gov In models of arthritis, nerolidol reversed the overexpression of NF-κB. nih.gov

Furthermore, nerolidol significantly inhibits the expression of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. researchgate.netnih.gov In studies on colonic inflammation, nerolidol treatment markedly reduced the increased levels of COX-2 induced by inflammatory stimuli. researchgate.net By inhibiting both the NF-κB and COX-2 pathways, this compound effectively curtails the production of key inflammatory mediators.

Modulation of Toll-like Receptor 4 (TLR4) Signaling

This compound has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. TLR4, a key pattern recognition receptor, plays a crucial role in initiating the innate immune response upon recognition of lipopolysaccharide (LPS), an endotoxin (B1171834) from gram-negative bacteria. xjtu.edu.cn

Studies have demonstrated that nerolidol can inhibit the TLR4/NF-κB signaling pathway. mdpi.com In a study investigating LPS-induced acute kidney injury in rats, nerolidol significantly prevented the increase in inflammatory mediators such as TNF-α and IL-1β, which are downstream targets of the TLR4/NF-κB pathway. mdpi.com This suggests that nerolidol interferes with the signaling cascade initiated by TLR4 activation, thereby reducing the production of pro-inflammatory cytokines. Further research indicates that nerolidol can alleviate neuroinflammation by inhibiting the TLR-4/NF-κB signaling pathway. researchgate.net

The modulation of TLR4 signaling by nerolidol is a critical aspect of its anti-inflammatory properties, highlighting its potential as a therapeutic agent for inflammatory conditions where this pathway is implicated.

Impact on Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.

Research has shown that this compound can effectively inhibit the activation of the NLRP3 inflammasome. researchgate.netnih.gov In a rat model of doxorubicin-induced chronic cardiotoxicity, nerolidol was found to reduce the activation of the NLRP3 inflammasome in the myocardium. researchgate.net Similarly, in a study on diabetic rats, nerolidol was shown to ameliorate hippocampal injury by inhibiting the NLRP3 inflammasome. nih.govresearchgate.net This inhibitory effect on the NLRP3 inflammasome leads to a decrease in the expression and release of IL-1β and IL-18, thereby mitigating the inflammatory response. nih.govresearchgate.net The mechanism appears to involve the inhibition of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1, key components of the inflammasome complex. nih.gov

The ability of nerolidol to suppress NLRP3 inflammasome activation underscores its potential as a therapeutic agent for a range of inflammatory and metabolic disorders. researchgate.net

Attenuation of Cellular Infiltration in Inflammatory Models

A key event in the inflammatory response is the infiltration of immune cells, such as neutrophils, into the site of injury or infection. This compound has demonstrated the ability to attenuate this cellular infiltration in various inflammatory models.

Antimicrobial Action Mechanisms

This compound exhibits a broad spectrum of antimicrobial activity, targeting bacteria, fungi, and parasites through various mechanisms.

Antibacterial Efficacy and Cellular Targets (e.g., Staphylococcus aureus, Xanthomonas oryzae pv. oryzae)

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable target is Staphylococcus aureus, a major human pathogen. Studies have shown that nerolidol can inhibit the growth of S. aureus and interfere with its virulence factors. For instance, cis-Nerolidol (B191965) has been found to markedly inhibit biofilm formation by S. aureus and abolish its hemolytic activity, which is mediated by alpha-toxin. biocrick.com The mechanism of action against S. aureus is believed to involve membrane disruption.

In the context of plant pathogens, (E)-nerolidol has shown significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. ebi.ac.ukebi.ac.ukresearchgate.net Research suggests that (E)-nerolidol acts as an antibacterial compound, playing a role in the jasmonic acid-induced resistance of rice against this pathogen. ebi.ac.ukresearchgate.net The treatment of Xoo with ginger essential oil, which can contain nerolidol, resulted in irregular cell shapes with sunken surfaces, indicating morphological damage. arabjchem.org

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Observed Effect | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of biofilm formation, abolition of hemolytic activity, membrane disruption. | biocrick.com |

Antifungal Modalities and Membrane Interactions

This compound possesses potent antifungal properties against a range of fungal pathogens. Its mechanism of action often involves disruption of the fungal cell membrane. It has shown efficacy against various fungi, including Candida albicans, by causing membrane disruption.

Studies have highlighted its effectiveness against dermatophytes like Trichophyton mentagrophytes and Microsporum gypseum. nih.gov Nerolidol has been observed to distort the hyphal growth of T. mentagrophytes. nih.gov While its antifungal activity against M. gypseum was lower than that of eugenol, it was more effective in reducing skin lesions in a guinea pig model. nih.gov Furthermore, trans-nerolidol has demonstrated fungistatic activity against the phytopathogenic fungus Corynespora cassiicola. nih.gov The antifungal activity of nerolidol is also attributed to its ability to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net

Table 2: Antifungal Activity of this compound

| Fungal Species | Observed Effect | Reference |

|---|---|---|

| Candida albicans | Membrane disruption. | |

| Trichophyton mentagrophytes | Distortion of hyphal growth. | nih.gov |

| Microsporum gypseum | Reduction of skin lesions. | nih.gov |

Antiparasitic Effects and Morphological Alterations (e.g., Leishmania spp., Schistosoma mansoni)

This compound has shown promising antiparasitic activity against several protozoan and helminth parasites, often inducing significant morphological changes.

Against Leishmania species, the causative agents of leishmaniasis, nerolidol inhibits parasite growth. biocrick.comnih.gov Ultrastructural studies of nerolidol-treated Leishmania braziliensis promastigotes revealed cell shrinkage and morphological alterations in the mitochondrion and nuclear chromatin. mdpi.comcambridge.org The mechanism of action against Leishmania amazonensis involves the inhibition of the biosynthesis of ergosterol and dolichol, crucial molecules for the parasite's survival. researchgate.netnih.gov Electron paramagnetic resonance spectroscopy has also shown that nerolidol increases the fluidity of the Leishmania plasma membrane. plos.org

In the case of Schistosoma mansoni, the blood fluke that causes schistosomiasis, nerolidol has demonstrated schistosomicidal activity. nih.govmdpi.com It reduces the motor activity of adult worms and causes their death. nih.govmdpi.com Confocal laser scanning microscopy has revealed significant morphological alterations on the tegument of the worms, including disintegration, sloughing, and erosion of the surface. nih.govmdpi.com These tegumental damages are concentration-dependent and are correlated with the viability of the parasite. nih.gov

Table 3: Antiparasitic Activity of this compound

| Parasite Species | Observed Effect | Reference |

|---|---|---|

| Leishmania spp. | Inhibition of growth, cell shrinkage, mitochondrial and nuclear alterations, inhibition of ergosterol and dolichol biosynthesis, increased plasma membrane fluidity. | mdpi.combiocrick.comresearchgate.netnih.govcambridge.orgplos.org |

Antitumor Cell Biology and Apoptotic Induction (in vitro and animal studies)

This compound, a naturally occurring sesquiterpene alcohol, has demonstrated notable antitumor properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of key signaling pathways that govern cell fate.

Effects on Cancer Cell Proliferation and Viability

This compound has been shown to inhibit the proliferation and reduce the viability of several types of cancer cells. For instance, in human colorectal cancer HCT-116 cells, nerolidol significantly inhibited cell viability in a dose-dependent manner, with an IC50 value of 25 µM. nih.gov Similarly, it has been found to be toxic to HepG2 liver cancer cells, causing a strong inhibition of cell proliferation at concentrations as low as 10 µM. ncats.io Studies on bladder carcinoma cell lines also revealed that nerolidol inhibits cell proliferation. irb.hrmdpi.com Furthermore, research on glioblastoma U-251 cells and osteosarcoma MG-63 cells has shown that nerolidol decreases cell viability and suppresses cancer cell progression in a dose-dependent fashion. researchgate.netnih.gov The cis-isomer of nerolidol has been reported to be more cytotoxic than the trans-isomer in multiple tumor cell lines. mdpi.com

Table 1: Effects of Nerolidol on Cancer Cell Proliferation and Viability

| Cell Line | Cancer Type | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| HCT-116 | Colorectal Cancer | Inhibition of cell viability | 25 µM | nih.gov |

| HepG2 | Liver Cancer | Inhibition of cell proliferation, cytotoxicity | >10 µM | ncats.io |

| T24, TCCSUP | Bladder Carcinoma | Inhibition of cell proliferation | - | irb.hrmdpi.com |

| U-251 | Glioblastoma | Decreased cell viability | - | researchgate.net |

| MG-63 | Osteosarcoma | Suppression of cell progression | 15 µM/ml | nih.gov |

| CaCo-2 | Adenocarcinoma | Reduced viability | 28.7 mg/L | caymanchem.com |

Induction of DNA Damage and Endoplasmic Reticulum Stress Responses

A key aspect of nerolidol's anticancer activity is its ability to induce DNA damage and trigger stress responses within the endoplasmic reticulum (ER) of cancer cells. In bladder carcinoma cells, cis-nerolidol has been confirmed to induce DNA damage and ER stress. irb.hr This is supported by observations of increased levels of γH2Ax, a marker of DNA double-strand breaks, and ER stress markers such as GRP78, HSP90, ATF4, and GADD153 (CHOP). irb.hr The induction of ER stress by cis-nerolidol has also been noted in human hepatocellular carcinoma cells. wikiphyto.org This stress response is a critical step leading to programmed cell death in cancer cells.

Modulation of Cell Cycle Arrest

This compound influences the cell cycle, a series of events that take place in a cell as it grows and divides. By arresting the cell cycle at specific checkpoints, nerolidol can prevent cancer cells from multiplying. In human colorectal cancer HCT-116 cells, nerolidol was found to cause cell cycle arrest at the G0/G1 phase. nih.gov Similarly, in osteosarcoma MG-63 cells, it induced cell cycle arrest at the G0/G1 phase. nih.gov However, in other cancer types, the arrest has been observed at different phases. For instance, in colorectal cancer HCT-116 cells, nerolidol has also been reported to induce G2/M phase arrest. In human leukemia HL-60 cells, nerolidol induced cell cycle arrest at the G0-G1/S interphase. mdpi.com Furthermore, in glioblastoma U-251 cells, nerolidol was shown to regulate the cell cycle by attenuating the mRNA expression of cyclin-D1, cyclin-dependent kinase 4 (CDK4), and CDK6. researchgate.net

Influence on p53 and PAI-1 Pathways

Synergistic Effects with Chemotherapeutic Agents

An important aspect of this compound's therapeutic potential is its ability to work in synergy with existing chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance. It has been reported that nerolidol can enhance the susceptibility of Staphylococcus aureus to several antibiotics. google.com In the context of cancer, sesquiterpenes from Myrica rubra, including nerolidol, have been shown to influence the antiproliferative and pro-oxidative effects of doxorubicin (B1662922) in cancer cells. caymanchem.com Specifically, nerolidol has been found to synergize with doxorubicin in breast cancer models.

Neurobiological Interactions and Protective Mechanisms (animal studies)

Beyond its anticancer properties, this compound has demonstrated significant neuroprotective effects in animal models. These effects are largely attributed to its potent anti-inflammatory and antioxidant activities. nih.gov

In animal models of traumatic brain injury (TBI), nerolidol treatment has been shown to improve motor coordination and locomotor activity. nih.gov It also demonstrated anxiolytic effects and improved cognitive function. Mechanistically, nerolidol treatment was associated with a reduction in levels of pro-inflammatory cytokines and an increase in the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH) in the brain. nih.gov

Furthermore, nerolidol has shown protective effects against cyclophosphamide-induced neuroinflammation and oxidative stress. mdpi.com It was found to prevent structural abnormalities in the hippocampus and cortex of rodents. In silico studies suggest that nerolidol may exert its antioxidant effects by binding to the Nrf2 pocket domain, a key regulator of antioxidant protein expression. mdpi.com In a mouse model of cerebral ischemia, nerolidol was able to suppress oxidative stress, contributing to significant neuroprotection. regulations.gov It has also been reported to have neuroprotective effects in models of Parkinson's disease. nih.gov

Table 2: Neuroprotective Effects of Nerolidol in Animal Studies

| Model | Effect | Mechanism | Reference |

|---|---|---|---|

| Traumatic Brain Injury (TBI) | Improved motor coordination, anxiolytic, cognitive improvement | Anti-inflammatory, antioxidant | nih.gov |

| Cyclophosphamide-induced neurotoxicity | Prevention of structural abnormalities in hippocampus and cortex | Antioxidant (Nrf2 pathway) | mdpi.com |

| Cerebral Ischemia | Neuroprotection | Suppression of oxidative stress | regulations.gov |

| Parkinson's Disease | Neuroprotective | - | nih.gov |

Attenuation of Neuroinflammation and Oxidative Stress

Research has highlighted the neuroprotective effects of nerolidol, which are largely attributed to its anti-inflammatory and antioxidant properties. nih.govnih.gov In a study using a rotenone-induced rat model of Parkinson's disease, nerolidol administration was shown to counteract the effects of neuroinflammation and oxidative stress. nih.govnih.gov

Specifically, nerolidol treatment led to a significant increase in the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as the antioxidant glutathione (GSH). nih.gov Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, nerolidol was found to inhibit the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov It also reduced the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These actions collectively contribute to the protection of dopaminergic neurons from damage. nih.gov

Protection Against Cognitive Dysfunction

Studies have indicated that nerolidol may offer protection against cognitive dysfunction. In animal models, nerolidol administration has been shown to improve cognitive functions. For instance, in a model of cyclophosphamide-induced cognitive impairment, nerolidol treatment was found to restore cognitive function and reduce depression-like behavior. This was associated with the upregulation of Nrf2, which enhances antioxidant enzymes, and the suppression of NF-κB-mediated inflammation.

Modulation of Neurotransmitter Status

Nerolidol has been observed to modulate the status of key neurotransmitters in the brain. In animal models of chemotherapy-induced neurotoxicity, nano-formulations of nerolidol were able to cross the blood-brain barrier and lead to elevated levels of dopamine (B1211576) and serotonin (B10506) in the hippocampus. Additionally, nerolidol has demonstrated anticholinesterase activity, inhibiting the enzyme acetylcholinesterase which breaks down acetylcholine (B1216132). This action increases acetylcholine levels in the brain, a crucial factor in conditions where cholinergic neurotransmission is compromised.

Potential Interactions with GABAergic System

Investigations into the mechanisms of nerolidol's antinociceptive (pain-relieving) effects suggest an interaction with the GABAergic system. nih.govnih.gov The antinociceptive activity of nerolidol was found to be related to the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the central nervous system. nih.govnih.govnih.gov This interaction points towards a potential mechanism for its calming and pain-reducing properties. nih.govcannakeys.com

Other Investigated Biological Activities (in vitro and animal studies)

Beyond its neuroprotective effects, this compound has been investigated for other significant biological activities.

Anti-nociceptive and Analgesic Properties

Nerolidol has demonstrated notable anti-nociceptive and analgesic properties in various animal models. nih.gov In tests involving acetic acid-induced writhing and the formalin test, nerolidol significantly reduced pain responses. nih.gov The mechanism for this pain relief is believed to be linked to its interaction with the GABAergic system and its anti-inflammatory effects, which include the suppression of pro-inflammatory cytokines. nih.gov

Gastroprotective and Anti-ulcer Effects

This compound has shown promising gastroprotective and anti-ulcer effects. nih.gov In studies using different ulcer-inducing models in rats, such as those induced by ethanol, indomethacin, and stress, nerolidol significantly inhibited the formation of gastric ulcers. nih.gov The essential oil of Baccharis dracunculifolia, with nerolidol as its major component, demonstrated a significant reduction in the ulcerative lesion index. nih.gov

Table of Research Findings for this compound

| Biological Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection | Rotenone-induced Parkinson's disease model (rats) | Increased SOD, CAT, GSH; Decreased MDA, IL-1β, IL-6, TNF-α, COX-2, iNOS. | nih.gov |

| Cognitive Function | Cyclophosphamide-induced cognitive dysfunction (mice) | Improved cognitive function; Upregulated Nrf2; Suppressed NF-κB. | |

| Neurotransmitter Modulation | Chemotherapy-induced neurotoxicity (mice) | Increased dopamine and serotonin in hippocampus; Inhibited acetylcholinesterase. | |

| Anti-nociception | Acetic acid-induced writhing, Formalin test (mice) | Reduced nociceptive responses; Linked to GABAergic system. | nih.gov |

| Gastroprotection | Ethanol, Indomethacin, Stress-induced ulcers (rats) | Significantly reduced ulcerative lesion index. | nih.gov |

Cardioprotective Mechanisms (e.g., against cardiac remodeling, myocardial infarction)

This compound, a naturally occurring sesquiterpene alcohol, has demonstrated significant cardioprotective effects in preclinical studies. Its mechanisms of action appear to be multifactorial, primarily revolving around its potent antioxidant and anti-inflammatory properties. These attributes enable it to counteract the cellular damage and dysfunction associated with cardiac insults like myocardial infarction (MI) and doxorubicin-induced cardiotoxicity.

Research has shown that nerolidol can attenuate the damage caused by isoproterenol-induced myocardial infarction in animal models. nih.govnih.gov This protection is evidenced by a marked reduction in the size of the infarct (area of dead tissue) and the suppression of oxidative stress. nih.gov In these models, nerolidol administration led to a decrease in cardiac marker enzymes in the serum, such as creatine (B1669601) kinase (CK), creatine kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and troponins T and I (cTnT, cTnI), which are typically elevated during a myocardial infarction. nih.gov

The cardioprotective effects are further supported by nerolidol's ability to modulate the heart's antioxidant defense system. Studies have observed that in the face of oxidative stress induced by agents like isoproterenol, nerolidol treatment helps to restore the levels of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione-S-transferase (GST). nih.gov It also helps maintain the levels of non-enzymatic antioxidants like vitamin C, vitamin E, and reduced glutathione (GSH). nih.gov

Furthermore, nerolidol has been found to inhibit lipid peroxidation, a destructive process that damages cell membranes. This is indicated by the reduced levels of lipid peroxidation products like thiobarbituric acid reactive substances (TBARS), conjugated dienes (CD), and lipid hydroperoxides (LHPs) in both plasma and heart tissue following nerolidol administration in models of cardiac injury. nih.gov

In the context of chemotherapy-induced cardiotoxicity, particularly from doxorubicin (DOX), nerolidol has shown promise in mitigating cardiac damage. It appears to protect against DOX-induced chronic cardiotoxicity by virtue of its antioxidant and free radical scavenging capabilities. nih.gov The mechanisms at play include the modulation of critical signaling pathways. For instance, nerolidol has been observed to affect the PI3K/Akt and Nrf2/Keap1/HO-1 signaling pathways, which are crucial for cell survival and antioxidant response. nih.gov It also counteracts the inflammatory response triggered by doxorubicin by inhibiting the NF-κB/MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov

Additionally, nerolidol has been shown to inhibit NLRP3 inflammasome-mediated pyroptotic cell death, a form of programmed cell death that contributes to inflammation and tissue damage in the myocardium. nih.gov It also helps in preventing mitochondrial dysfunction, DNA damage, and apoptosis (another form of programmed cell death) in heart cells exposed to doxorubicin. nih.gov Histological examinations have confirmed that nerolidol treatment helps in preserving the structural integrity of the myocardium in the face of such insults. nih.gov

The compound has also been shown to have a positive impact on cardiac function parameters that are often compromised during a myocardial infarction. For example, it has been shown to reduce the elevated ST segment and QTc interval seen on an electrocardiogram (ECG) and to improve left ventricular developed pressure (LVDP) and the rates of pressure increase and decrease (+dP/dt and -dP/dt), which are all indicators of the heart's pumping efficiency. nih.gov

Table 1: Cardioprotective Effects of this compound in Preclinical Models

| Model of Cardiac Injury | Key Findings | Observed Mechanisms of Action | Reference |

|---|---|---|---|

| Isoproterenol-induced Myocardial Infarction | Attenuated myocardial infarct size. | Reduced oxidative stress; Decreased cardiac marker enzymes (CK, CK-MB, LDH); Restored antioxidant enzyme levels (SOD, CAT, GPx, GST). | nih.govnih.gov |

| Doxorubicin-induced Chronic Cardiotoxicity | Protected against cardiac dysfunction and structural alterations. | Potent antioxidant and free radical scavenging properties; Modulated PI3K/Akt and Nrf2/Keap1/HO-1 signaling; Inhibited NF-κB/MAPK signaling and pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β); Inhibited NLRP3 inflammasome-mediated pyroptosis. | nih.gov |

Hepatoprotective Effects

This compound has demonstrated notable hepatoprotective properties in preclinical investigations, primarily attributed to its antioxidant and anti-inflammatory activities. These effects have been observed in models of liver injury induced by toxins such as alloxan (B1665706) and thioacetamide. biomedpharmajournal.org

In a study using an alloxan-induced model of hepatotoxicity in rats, nerolidol administration was found to mitigate liver damage. biomedpharmajournal.org This was evidenced by a significant decrease in the serum levels of key liver damage biomarkers, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH). biomedpharmajournal.org Furthermore, nerolidol treatment also led to a reduction in elevated levels of total protein, creatinine, bilirubin, and urea, which are indicative of improved liver function. biomedpharmajournal.org

The protective mechanism of nerolidol in the liver is closely linked to its ability to counteract oxidative stress. It has been shown to restore the levels of antioxidant enzymes in the liver tissue to near-normal levels in the face of toxic insult. biomedpharmajournal.org Additionally, nerolidol reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in the liver tissue. biomedpharmajournal.org This suggests that nerolidol helps to protect the structural integrity of liver cell membranes from oxidative damage.

Histopathological examinations of liver tissue from animals treated with nerolidol have further substantiated its hepatoprotective effects, showing a reduction in the cellular damage and inflammation typically caused by hepatotoxins. biomedpharmajournal.org

While direct studies on this compound's effect on hepatic fibrosis are limited, its known anti-inflammatory and antioxidant properties suggest a potential role in mitigating the processes that lead to liver fibrosis. For instance, it has been noted to downregulate hepatic fat accumulation, inflammation, and fibrosis in a Western-diet-induced model of non-alcoholic steatohepatitis (NASH). cannakeys.com

Table 2: Hepatoprotective Effects of this compound in an Alloxan-Induced Hepatotoxicity Model

| Parameter Measured | Effect of Nerolidol Treatment | Reference |

|---|---|---|

| Serum Liver Enzymes (AST, ALT, ALP, LDH) | Decreased | biomedpharmajournal.org |

| Serum Total Protein, Creatinine, Bilirubin, Urea | Decreased | biomedpharmajournal.org |

| Liver Malondialdehyde (MDA) Levels | Decreased | biomedpharmajournal.org |

| Liver Antioxidant Enzyme Levels | Restored towards normal levels | biomedpharmajournal.org |

| Histopathological Changes | Reduced liver damage | biomedpharmajournal.org |

Biotechnological Approaches for 3s,6e Nerolidol Production and Manipulation

Metabolic Engineering Strategies in Microorganisms and Plants

Metabolic engineering aims to purposefully modify the metabolic pathways of an organism to enhance the production of a target compound. osti.gov In the context of (3S,6E)-nerolidol, these strategies focus on increasing the availability of its precursor, farnesyl pyrophosphate (FPP), and efficiently converting it to the final product. nih.gov

In Microorganisms:

The yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have emerged as popular chassis organisms for nerolidol (B1678203) production due to their well-characterized genetics and robustness in industrial fermentation processes. acs.org Key metabolic engineering strategies in these microorganisms include:

Enhancing the Mevalonate (B85504) (MVA) Pathway: The MVA pathway is the primary route for FPP synthesis in yeast. scispace.com Overexpression of key enzymes in this pathway, such as HMG-CoA reductase (HMGR), can significantly boost the FPP pool available for nerolidol synthesis. google.comnih.gov

Downregulating Competing Pathways: A crucial step is to block or reduce the flux towards pathways that compete for FPP. A common target is the gene ERG9, which encodes squalene (B77637) synthase, an enzyme that converts FPP to squalene, a precursor for sterol biosynthesis. Knocking out or downregulating ERG9 redirects FPP towards the desired nerolidol production. acs.org

Optimizing Precursor Supply: Strategies to increase the supply of the initial building block, acetyl-CoA, are also employed. This can involve engineering central carbon metabolism or introducing bypasses. biorxiv.org For instance, enhancing the expression of a carnitine acetyltransferase in Y. lipolytica has been shown to improve trans-nerolidol production. acs.orgnih.gov

Pathway Compartmentation: To further optimize production, pathways can be engineered into specific cellular compartments, like peroxisomes. This can help to sequester toxic intermediates and improve the local concentration of enzymes and substrates. acs.orgnih.gov In Y. lipolytica, engineering a parallel peroxisomal pathway for trans-nerolidol production has led to significantly higher titers. acs.orgnih.gov

In Plants:

Metabolic engineering in plants offers the potential for in-planta production of this compound, which can have applications in pest resistance and altering flavor profiles. However, engineering sesquiterpene production in plants has faced challenges. frontiersin.org

Precursor Availability: A key bottleneck is the limited availability of FPP in the cytosol, where sesquiterpene synthesis occurs. frontiersin.org While monoterpene engineering in plastids has been more successful, cytosolic FPP pools are often small. frontiersin.org

Enhancing FPP Supply: To overcome this, researchers have focused on overexpressing key enzymes of the MVA pathway, such as HMGR, to increase the cytosolic FPP pool. frontiersin.org Co-expression of FPP synthase has also been explored. frontiersin.org

Targeting Synthases to Different Compartments: Studies have utilized bifunctional terpene synthases that can produce different products depending on their subcellular localization. For example, expressing a nerolidol/linalool (B1675412) synthase in the cytosol of tomato fruits resulted in nerolidol production, while targeting it to the plastids led to linalool production, highlighting the importance of substrate availability in different compartments. frontiersin.org

Overcoming Physiological Costs: A challenge in plant metabolic engineering is the potential for negative impacts on plant growth and development. nih.gov Therefore, careful selection of promoters and optimization of gene expression levels are crucial.

Heterologous Expression Systems and Synthetic Biology for Enhanced Production

Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is central to producing this compound in microorganisms. mdpi.com This involves introducing a nerolidol synthase (NES) gene, often from a plant source, into a microbial host.

Nerolidol Synthase Genes:

A variety of NES genes have been identified and characterized from different plant species, including:

Actinidia chinensis (kiwifruit) mdpi.comigem.wiki

Celastrus angulatus acs.orgresearchgate.net

Acorus calamus nih.gov

Laggera pterodonta semanticscholar.org

Antirrhinum majus (snapdragon) mdpi.comfrontiersin.org

Zea mays (maize) mdpi.comresearchgate.net

These synthases often exhibit different specificities and efficiencies, making the selection of the right enzyme a critical step. Some are bifunctional, capable of producing both linalool and nerolidol. frontiersin.orgnih.govresearchgate.net

Synthetic Biology Approaches:

Synthetic biology provides a powerful toolkit to fine-tune and optimize heterologous production systems. These approaches include:

Codon Optimization: Adapting the codon usage of the heterologous NES gene to match that of the expression host, such as S. cerevisiae, can significantly improve protein expression and, consequently, nerolidol yield. igem.wiki

Promoter Engineering: The choice of promoter to drive the expression of the NES and pathway genes is critical. Using strong constitutive or inducible promoters allows for precise control over the timing and level of gene expression, which can be optimized for maximum production. acs.orgigem.wiki For example, using the pTDH3 promoter in S. cerevisiae resulted in higher nerolidol yields compared to the pGPM1 promoter. igem.wiki

CRISPR-Based Tools: Advanced genome editing tools like CRISPR/Cas9 enable precise and efficient modification of the host genome. rsc.org This allows for the rapid implementation of the metabolic engineering strategies discussed above, such as gene knockouts, promoter replacements, and the integration of entire biosynthetic pathways. acs.orgrsc.org

High-Throughput Screening: Developing high-throughput screening methods is crucial for rapidly testing large libraries of engineered strains to identify top performers.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets

While (3S,6E)-Nerolidol has been associated with various pharmacological effects, a comprehensive understanding of its molecular interactions within biological systems is still developing. Future research will likely focus on identifying and characterizing novel molecular targets to fully elucidate its mechanisms of action.

Initial studies have pointed towards its interaction with cellular membranes and potential modulation of specific signaling pathways. For instance, research has suggested that nerolidol (B1678203) can influence the fluidity of cell membranes, which could, in turn, affect the function of membrane-bound proteins such as receptors and enzymes. Advanced research methodologies, including proteomics, transcriptomics, and metabolomics, will be instrumental in mapping the broader molecular footprint of this compound. Computational modeling and molecular docking studies can further predict and validate potential binding sites on various proteins, offering insights into its polypharmacological nature. Identifying these targets is a crucial step toward developing more specific and effective therapeutic applications.

Investigation of Stereoisomer-Specific Activities

Nerolidol exists in four stereoisomeric forms due to a chiral center at the C-3 position and a double bond at the C-6 position. nih.gov These forms include two enantiomers for both the cis and trans geometric isomers. nih.gov It is increasingly recognized that the biological activity of chiral molecules can be highly dependent on their specific stereochemistry. Therefore, a critical area of future research is the systematic investigation of the distinct biological activities of each nerolidol stereoisomer.

Comparative studies are needed to determine if the (3S,6E) configuration possesses unique pharmacological properties compared to its (3R,6E), (3S,6Z), and (3R,6Z) counterparts. Such investigations should encompass a wide range of biological assays, from antimicrobial and anti-inflammatory to anticancer evaluations. For example, the herbivore-inducible terpene synthase 1 (TPS1) in maize can produce both the 3R- and 3S-enantiomers of (E)-nerolidol. nih.govresearchgate.net Understanding how the different stereoisomers interact with specific biological targets, such as enzymes and receptors, will provide a more nuanced understanding of their therapeutic potential and could lead to the selection or synthesis of the most potent and selective isomer for a particular application. ontosight.ai

Advancements in Biosynthetic Pathway Engineering

The natural abundance of this compound can be low and variable, making extraction from plants an often inefficient and costly process. nih.govacs.org Metabolic engineering of microorganisms offers a promising and sustainable alternative for the large-scale production of this valuable compound. a-star.edu.sg